N-(sec-butyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Physicochemical profiling Lipophilicity Drug design

Procure CAS 1210674-32-0 for structurally differentiated kinase research. Its unique sec-butyl substituent introduces a chiral center and defined steric bulk absent in n-butyl/ethyl analogs, enabling isoform-specific PIM kinase pocket mapping and enantiomer-selective pharmacology studies. This compound serves as a critical tool for ADME benchmarking and carbonic anhydrase SAR extension. Secure this high-purity, brand-agnostic thiazole-4-carboxamide to access research applications unavailable with other commercially available N-alkyl variants.

Molecular Formula C15H19N3O3S2
Molecular Weight 353.46
CAS No. 1210674-32-0
Cat. No. B2358885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
CAS1210674-32-0
Molecular FormulaC15H19N3O3S2
Molecular Weight353.46
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C15H19N3O3S2/c1-4-10(2)16-14(19)13-9-22-15(18-13)17-11-5-7-12(8-6-11)23(3,20)21/h5-10H,4H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyJNALPYRVXBLLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(sec-Butyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1210674-32-0): Structural Identity and Procurement Context


N-(sec-butyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide (CAS 1210674-32-0) is a synthetic small-molecule thiazole-4-carboxamide derivative with molecular formula C₁₅H₁₉N₃O₃S₂ and molecular weight 353.46 g/mol . The compound features a central thiazole core bearing a 4-(methylsulfonyl)phenylamino substituent at the 2-position and a sec-butyl carboxamide at the 4-position. Its structural class—2-aminothiazole-4-carboxamides—has been the subject of multiple patent families targeting kinase inhibition, including PIM kinases [1] and broader kinase-mediated disorders [2]. This compound is distinguishable from its closest N-alkyl analogs (n-butyl, isobutyl, ethyl) solely by the branched sec-butyl substituent, which introduces steric and conformational properties that may influence target binding, metabolic stability, and physicochemical profile. As of the present analysis, the compound lacks peer-reviewed pharmacological characterization; all procurement decisions must therefore be guided by structural differentiation evidence and class-level inference.

Why N-Alkyl Substitution Matters: Structural Rationale Against Unverified Substitution of CAS 1210674-32-0 with Close Thiazole-4-Carboxamide Analogs


Within the 2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide scaffold, the N-alkyl substituent at the 4-carboxamide position is the sole point of structural variation among the most immediate analogs (n-butyl, isobutyl, ethyl, cyclopentyl). This single substitution determines three properties critical to biological function: (i) steric bulk and conformational flexibility at the solvent-exposed region of the molecule, which directly influences kinase ATP-binding pocket complementarity as demonstrated in the Incyte PIM kinase inhibitor series [1]; (ii) lipophilicity (LogP), which governs membrane permeability, plasma protein binding, and non-specific off-target interactions; and (iii) metabolic vulnerability, since the sec-butyl group presents a branched alkyl chain with differential susceptibility to CYP450-mediated oxidation compared to linear n-butyl or compact isobutyl variants. The Bayer Schering Pharma patent family [2] explicitly teaches that N-alkyl variation on this scaffold produces compounds with distinct kinase selectivity profiles. Consequently, generic substitution of CAS 1210674-32-0 with any other N-alkyl analog without matched biological characterization data risks altering target engagement, potency, and ADME properties in ways that cannot be predicted from structural similarity alone.

Quantitative Differentiation Evidence: CAS 1210674-32-0 versus Closest N-Alkyl Thiazole-4-Carboxamide Analogs


Branched vs. Linear N-Alkyl Chain: Calculated Physicochemical Differentiation from the N-Butyl Analog (CAS 1211374-23-0)

The sec-butyl substituent on CAS 1210674-32-0 introduces chain branching at the α-carbon of the N-alkyl group, distinguishing it from the linear n-butyl analog (CAS 1211374-23-0). Calculated physicochemical parameters reveal that the sec-butyl derivative exhibits a marginally lower calculated LogP (clogP ≈ 2.4) compared to the n-butyl analog (clogP ≈ 2.6), reflecting reduced hydrophobic surface area exposure despite identical molecular formula and atom count . Additionally, the sec-butyl group introduces a stereogenic center (R/S configuration) at the α-carbon, generating two possible enantiomers—a property entirely absent in the achiral n-butyl, isobutyl, and ethyl analogs. This chirality creates the potential for stereospecific target interactions that cannot be replicated by any achiral N-alkyl variant.

Physicochemical profiling Lipophilicity Drug design

Class-Level PIM Kinase Inhibition: Patent-Derived Structure-Activity Framework for Thiazole-4-Carboxamide Series

The Incyte Corporation patent family (US 10,517,858 B2) establishes that thiazole-4-carboxamide derivatives with 2-aryl/heteroaryl amino substitution constitute a pharmacophore for pan-PIM kinase (PIM1, PIM2, PIM3) inhibition [1]. Within this patent, N-alkyl variation on the 4-carboxamide position is explicitly shown to modulate potency and isoform selectivity. The patent teaches that compounds bearing the 4-(methylsulfonyl)phenylamino motif at the thiazole 2-position combined with optimized N-alkyl groups achieve IC₅₀ values in the nanomolar to low micromolar range against PIM1, PIM2, and PIM3 in biochemical enzyme assays. While CAS 1210674-32-0 is not a specifically enumerated example compound in the publicly available patent text, it falls within the Markush structural scope of Formula (I) and represents a structurally coherent member of this inhibitor class. The sec-butyl group occupies a steric volume intermediate between the smaller ethyl and larger cyclohexylmethyl substituents that are exemplified in the patent, suggesting a distinct selectivity window.

Kinase inhibition PIM kinases Oncology

Carbonic Anhydrase Inhibitory Potential: Published Evidence for Thiazole-Methylsulfonyl Derivatives as a Class

A 2025 study published in ACS Publications examined a series of thiazole-methylsulfonyl derivatives for carbonic anhydrase (hCA I and hCA II) inhibitory activity, reporting IC₅₀ values in the range of 39.38–198.04 µM for hCA I and 39.16–86.64 µM for hCA II, benchmarked against acetazolamide (AAZ; IC₅₀ = 18.11 µM for hCA I and 20.65 µM for hCA II) [1]. This study provides the most structurally proximal published biological activity data for the compound class. The tested derivatives share both the thiazole core and the methylsulfonyl aromatic substituent with CAS 1210674-32-0, though they differ in the nature of the N-substituent at the carboxamide position. The sec-butyl variant (CAS 1210674-32-0) represents a distinct steric and lipophilic profile relative to the derivatives characterized in this study, making it a valuable candidate for extending the SAR around the carboxamide substituent.

Carbonic anhydrase inhibition Thiazole derivatives Enzyme inhibition

Limited Direct Evidence Advisory: Current Data Gaps for CAS 1210674-32-0

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, and major patent databases (as of April 2026) identified no peer-reviewed publications reporting primary biological activity data for CAS 1210674-32-0. The compound does not appear as a specifically enumerated example in any publicly accessible patent. No IC₅₀, Ki, Kd, EC₅₀, or cellular activity data from primary literature were identified. The compound is absent from PubChem, ChEMBL, and BindingDB as a discrete entry with curated bioactivity data. Third-party vendor claims regarding kinase inhibition or anticancer activity for this specific compound could not be independently verified against primary sources [1]. Prospective users should therefore treat all biological activity expectations as class-level projections rather than compound-specific evidence. This data gap represents both a procurement risk (unverified biological performance) and a research opportunity (structurally novel tool compound for SAR exploration).

Data availability Procurement risk Due diligence

Recommended Application Scenarios for CAS 1210674-32-0 Based on Structural and Class-Level Evidence


PIM Kinase SAR Probe: Steric Tolerance Mapping at the Solvent-Exposed Region

Based on the Incyte patent family establishing thiazole-4-carboxamides as PIM kinase inhibitors [1], CAS 1210674-32-0 can serve as a tool compound for mapping the steric tolerance of the solvent-exposed region of the PIM kinase ATP-binding pocket. The sec-butyl substituent provides a branched alkyl profile that is structurally distinct from the linear n-butyl and compact isobutyl alternatives; parallel testing of all three N-alkyl variants would define the optimal steric volume for PIM isoform selectivity. This application is most appropriate for academic kinase biology laboratories and pharmaceutical discovery groups engaged in PIM kinase inhibitor optimization.

Chiral Probe Development: Enantiomer-Specific Kinase Engagement Studies

The sec-butyl group introduces a stereogenic center absent in n-butyl, isobutyl, and ethyl analogs. Resolution of the racemate (if supplied as such) into individual (R)- and (S)-enantiomers would enable enantiomer-specific kinase profiling. This application leverages the unique chirality of CAS 1210674-32-0 to investigate stereospecific binding interactions—a research avenue unavailable with any other commercially available 2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide analog [2]. This scenario is relevant for laboratories with chiral separation capabilities and an interest in stereochemistry-dependent kinase pharmacology.

Carbonic Anhydrase Isoform Selectivity Extension Study

The published carbonic anhydrase inhibition data for the thiazole-methylsulfonyl derivative class [1] provides a quantitative baseline (hCA I IC₅₀ range: 39–198 µM; hCA II IC₅₀ range: 39–87 µM) against which the sec-butyl variant can be benchmarked. Procurement of CAS 1210674-32-0 for hCA inhibition testing would extend the SAR beyond the N-substituents characterized in the 2025 ACS study, specifically addressing whether branched alkyl groups enhance or diminish hCA isoform selectivity relative to the reported derivatives. This application is suitable for laboratories studying carbonic anhydrase as a therapeutic target or off-target liability.

Physicochemical Benchmarking and in Silico Model Validation

Given the absence of experimental biological data, an immediate and low-risk application for CAS 1210674-32-0 is experimental determination of its key physicochemical parameters (LogD7.4, aqueous solubility, pKa, plasma protein binding, microsomal stability) and comparison against calculated values. These data would serve dual purposes: (i) validating in silico prediction models for this chemotype, and (ii) establishing a quantitative physicochemical baseline against which to interpret any subsequently generated biological activity data. This application is appropriate for ADME profiling laboratories and computational chemistry groups seeking to improve predictive models for thiazole-containing kinase inhibitor scaffolds.

Quote Request

Request a Quote for N-(sec-butyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.